
Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl-, also known as 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane, is a chemical compound with the molecular formula C12H10Cl4OSi2 and a molecular weight of 368.19 g/mol . This compound is characterized by the presence of two silicon atoms bonded to oxygen and chlorine atoms, as well as phenyl groups. It is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane typically involves the reaction of phenyltrichlorosilane with water under controlled conditions . The reaction proceeds as follows:
2PhSiCl3+H2O→Ph2Si2Cl4O+2HCl
In this reaction, phenyltrichlorosilane (PhSiCl3) reacts with water to form 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane and hydrochloric acid. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
1,1,3,3-tetrachloro-1,3-diphenyl disiloxane undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include water, alcohols, and amines. For example, hydrolysis of this compound with water produces silanols and hydrochloric acid:
Ph2Si2Cl4O+4H2O→Ph2Si2(OH)4O+4HCl
In substitution reactions, the chlorine atoms can be replaced by other groups such as alkoxy or amino groups, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
1,1,3,3-tetrachloro-1,3-diphenyl disiloxane is used in a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of other organosilicon compounds and siloxane polymers . In biology and medicine, it is used in the development of silicone-based materials for medical devices and implants due to its biocompatibility and stability . Additionally, it finds applications in the electronics industry for the production of silicone resins and coatings .
Mecanismo De Acción
The mechanism of action of 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane involves its ability to undergo hydrolysis and substitution reactions. The silicon-oxygen-silicon (Si-O-Si) backbone provides stability and flexibility, allowing the compound to form various derivatives with different functional groups. These derivatives can interact with biological molecules and materials, leading to their widespread use in medical and industrial applications .
Comparación Con Compuestos Similares
1,1,3,3-tetrachloro-1,3-diphenyl disiloxane can be compared with other similar compounds such as 1,1,3,3-tetramethyl disiloxane and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane . While these compounds share a similar disiloxane backbone, they differ in their substituents and chemical properties. For example, 1,1,3,3-tetramethyl disiloxane is used as a reducing agent and in hydrosilylation reactions , whereas 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane is used as a silylating reagent for the protection of hydroxyl groups . The unique combination of phenyl and chlorine substituents in 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane provides distinct chemical reactivity and applications.
Propiedades
Número CAS |
6838-45-5 |
|---|---|
Fórmula molecular |
C12H10Cl4OSi2 |
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
dichloro-[dichloro(phenyl)silyl]oxy-phenylsilane |
InChI |
InChI=1S/C12H10Cl4OSi2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
RLMDOMGMIRVGQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](O[Si](C2=CC=CC=C2)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


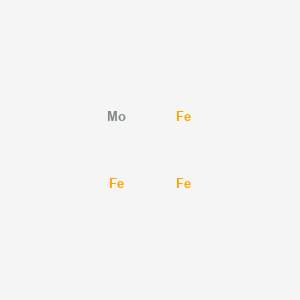
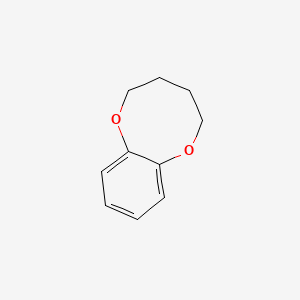

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B14729649.png)
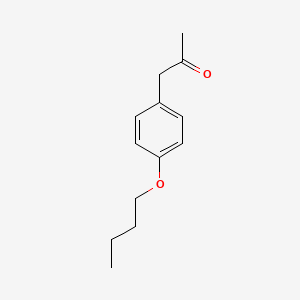
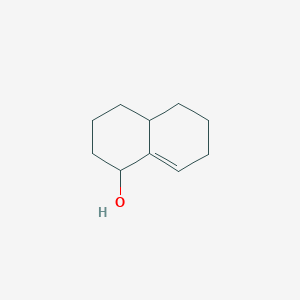
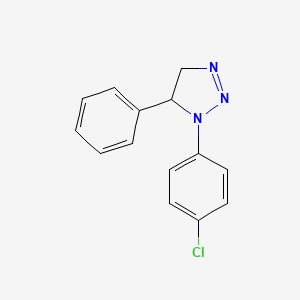
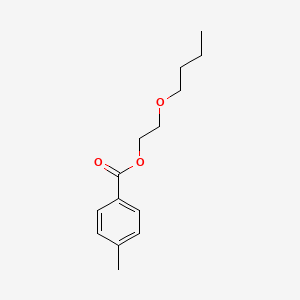
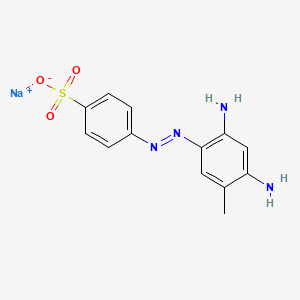
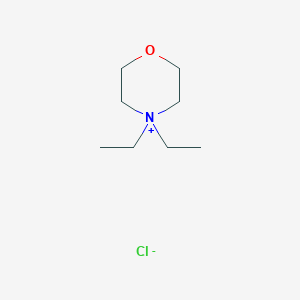
![1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene](/img/structure/B14729689.png)

![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
